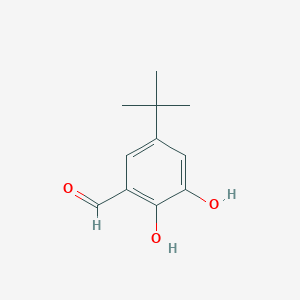

5-Tert-butyl-2,3-dihydroxybenzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

5-tert-butyl-2,3-dihydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-11(2,3)8-4-7(6-12)10(14)9(13)5-8/h4-6,13-14H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHJIPNLUGZUVFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C(=C1)O)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80558034 | |

| Record name | 5-tert-Butyl-2,3-dihydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80558034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122054-55-1 | |

| Record name | 5-tert-Butyl-2,3-dihydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80558034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Tert-butyl-2,3-dihydroxybenzaldehyde: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Tert-butyl-2,3-dihydroxybenzaldehyde is a substituted catechol derivative of significant interest in medicinal chemistry and materials science. Its structural motif, featuring a vicinal diol and a reactive aldehyde function on a sterically hindered benzene ring, presents a versatile scaffold for the synthesis of novel therapeutic agents, complex ligands, and specialized polymers. This technical guide provides a comprehensive overview of this compound, including its proposed synthesis, physicochemical properties, and potential applications, with a focus on providing actionable insights for laboratory and drug development professionals.

Introduction: The Chemical Landscape of Substituted Catechols

Substituted catechols are a class of organic compounds that play a crucial role in a multitude of biological and chemical processes. The presence of vicinal hydroxyl groups on a benzene ring imparts unique redox properties and the ability to chelate metal ions. The introduction of a tert-butyl group at the 5-position and an aldehyde at the 1-position creates a molecule with a distinct combination of steric bulk and chemical reactivity. While not as readily available as its 2-hydroxy isomer, 5-tert-butyl-2,3-dihydroxybenzaldehyde holds considerable potential for applications requiring tailored electronic and steric properties.

Physicochemical Properties and Identification

As of the latest literature review, a specific CAS number for 5-Tert-butyl-2,3-dihydroxybenzaldehyde has not been assigned, indicating its status as a novel or less-common research chemical. Its properties can be predicted based on the known characteristics of 2,3-dihydroxybenzaldehyde and the influence of the tert-butyl substituent.

| Property | Predicted Value |

| Molecular Formula | C₁₁H₁₄O₃ |

| Molecular Weight | 194.23 g/mol |

| Appearance | Expected to be a pale yellow to brown solid |

| Solubility | Likely soluble in polar organic solvents such as methanol, ethanol, and acetone. Limited solubility in water. |

| Melting Point | Estimated to be higher than 2,3-dihydroxybenzaldehyde (104-108 °C) due to increased molecular weight and packing efficiency. |

| Boiling Point | Significantly higher than 2,3-dihydroxybenzaldehyde (120 °C at 16 mmHg) under vacuum. |

Proposed Synthesis Protocol: Formylation of 4-tert-Butylcatechol

A viable synthetic route to 5-Tert-butyl-2,3-dihydroxybenzaldehyde is the direct formylation of the commercially available precursor, 4-tert-butylcatechol. This approach is analogous to the synthesis of the structurally related 4,6-Di-tert-butyl-2,3-dihydroxybenzaldehyde from 3,5-di-tert-butylcatechol. The Reimer-Tiemann reaction or the Duff reaction are plausible methods. Below is a detailed protocol for a modified Duff reaction.

Reaction Scheme

Caption: Proposed synthesis of 5-Tert-butyl-2,3-dihydroxybenzaldehyde via the Duff reaction.

Step-by-Step Methodology

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add 4-tert-butylcatechol (1 equivalent).

-

Reagent Addition: Under a nitrogen atmosphere, add hexamethylenetetramine (HMTA, 1.5 equivalents).

-

Solvent and Catalyst: Carefully add anhydrous trifluoroacetic acid (TFA) to the flask to serve as both the solvent and the catalyst. The volume should be sufficient to dissolve the reactants.

-

Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing a solution of aqueous hydrochloric acid (e.g., 2 M HCl) and stir for 1-2 hours to hydrolyze the intermediate.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as ethyl acetate (3 x volume of the aqueous layer).

-

Washing: Combine the organic layers and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure 5-Tert-butyl-2,3-dihydroxybenzaldehyde.

Potential Applications in Research and Drug Development

The unique structural features of 5-Tert-butyl-2,3-dihydroxybenzaldehyde make it a valuable building block for several applications:

-

Schiff Base Ligand Synthesis: The aldehyde functionality can readily undergo condensation with primary amines to form Schiff bases. The resulting ligands, featuring a sterically hindered catechol moiety, can be used to synthesize metal complexes with tailored catalytic or biological activities.

-

Antioxidant and Radical Scavenging Studies: The catechol core is a well-known antioxidant motif. The introduction of the electron-donating tert-butyl group may enhance its radical scavenging capabilities.

-

Precursor for Heterocyclic Synthesis: The aldehyde and vicinal diol groups provide multiple reactive sites for the construction of complex heterocyclic scaffolds, which are prevalent in many classes of bioactive molecules.

-

Polymer and Materials Science: This compound can be used as a monomer or cross-linking agent in the synthesis of specialty polymers with enhanced thermal stability and antioxidant properties.

Safety and Handling

While specific toxicity data for 5-Tert-butyl-2,3-dihydroxybenzaldehyde is not available, it should be handled with the care appropriate for a research chemical. Based on the properties of related compounds such as 2,3-dihydroxybenzaldehyde and other substituted phenols, the following precautions are recommended:

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place away from oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

5-Tert-butyl-2,3-dihydroxybenzaldehyde represents a promising yet underexplored chemical entity with significant potential for innovation in drug discovery and materials science. While not currently commercially available, a plausible synthetic route from 4-tert-butylcatechol has been outlined. The insights provided in this technical guide aim to equip researchers with the foundational knowledge to synthesize, characterize, and utilize this versatile molecule in their research endeavors.

References

A Senior Application Scientist's Guide to the Synthesis, Characterization, and Application of 5-Tert-butyl-2,3-dihydroxybenzaldehyde Structural Analogs

This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the structural analogs of 5-Tert-butyl-2,3-dihydroxybenzaldehyde. Moving beyond a simple recitation of facts, this document is structured to deliver field-proven insights into the strategic design, synthesis, and characterization of these valuable compounds. We will delve into the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative references.

Part 1: The Core Scaffold: Understanding 5-Tert-butyl-2,3-dihydroxybenzaldehyde

The Significance of Substituted Dihydroxybenzaldehydes

The dihydroxybenzaldehyde framework is a cornerstone in synthetic chemistry, serving as a versatile precursor for a multitude of complex molecules.[1] Compounds in this class are characterized by a benzene ring featuring both aldehyde and dihydroxyl (catechol) functional groups.[2] This specific arrangement imparts a rich reactivity profile, making them invaluable intermediates in the synthesis of pharmaceuticals, fine chemicals, dyes, and fragrances.[1][3][4] The catechol moiety is particularly noteworthy for its antioxidant properties and its strong ability to chelate metal ions, a feature leveraged in both biological systems and materials science.[5]

Focus Molecule: 5-Tert-butyl-2,3-dihydroxybenzaldehyde

The subject of this guide, 5-Tert-butyl-2,3-dihydroxybenzaldehyde, introduces a key modification to the parent 2,3-dihydroxybenzaldehyde structure: a bulky tert-butyl group at the 5-position.

Structural Features and Their Implications:

-

Aldehyde Group (-CHO): This is the primary site for derivatization, most commonly through condensation reactions to form imines (Schiff bases).[3]

-

2,3-Dihydroxy (Catechol) Group: These vicinal hydroxyl groups are crucial for the molecule's antioxidant and metal-chelating properties. Their acidity and nucleophilicity also offer sites for secondary modifications.

-

Tert-butyl Group (-C(CH₃)₃): This large, sterically hindering group significantly influences the molecule's properties. It enhances lipophilicity, potentially improving solubility in nonpolar solvents and facilitating passage through biological membranes. Furthermore, its steric bulk can direct the regioselectivity of certain reactions and modulate the binding affinity of the final analog to its biological target.

The synthesis of this specific molecule can be approached using methods developed for similar sterically hindered catechols, such as the multi-step synthesis of 4,6-di-tert-butyl-2,3-dihydroxybenzaldehyde, which starts from 3,5-di-tert-butylcatechol and involves protection, directed lithiation-formylation, and deprotection steps.[6]

Part 2: Strategic Generation of Structural Analogs

Rationale for Analog Development

The synthesis of structural analogs is not an arbitrary exercise. It is a deliberate strategy to fine-tune molecular properties for specific applications. By systematically modifying the core scaffold, we can modulate:

-

Biological Activity: Enhance potency, alter selectivity, or reduce toxicity.

-

Physicochemical Properties: Adjust solubility, stability, and lipophilicity (LogP).

-

Chelating Ability: Modify the affinity and selectivity for specific metal ions.

-

Material Properties: Influence color, fluorescence, or polymer characteristics.[5]

Primary Pathway: Schiff Base Condensation

The most direct and versatile method for generating a diverse library of analogs from 5-Tert-butyl-2,3-dihydroxybenzaldehyde is through Schiff base formation. This condensation reaction links the aldehyde group to a primary amine, forming a carbon-nitrogen double bond (azomethine or imine).[7][8]

The reaction proceeds via nucleophilic addition of the amine to the electrophilic aldehyde carbonyl, followed by the elimination of water. The process is typically catalyzed by a few drops of acid (e.g., glacial acetic acid) or base (e.g., piperidine) to facilitate proton transfer and the final dehydration step.[7][9] The choice of an anhydrous alcohol like ethanol or methanol as the solvent is critical; it readily dissolves the reactants while allowing for easy removal of the water byproduct, driving the equilibrium towards product formation.[7] The vast commercial availability of primary amines (aliphatic, aromatic, heterocyclic) provides an almost limitless scope for creating diverse analogs.

Caption: General reaction scheme for Schiff base synthesis.

This protocol describes the synthesis of N-(5-tert-butyl-2,3-dihydroxybenzylidene)aniline, a representative analog.

Materials:

-

5-Tert-butyl-2,3-dihydroxybenzaldehyde (1 equivalent)

-

Aniline (1 equivalent)

-

Absolute Ethanol

-

Glacial Acetic Acid

-

Round-bottom flask, condenser, magnetic stirrer, heating mantle

Procedure:

-

Dissolution of Aldehyde: In a 100 mL round-bottom flask, dissolve 5-Tert-butyl-2,3-dihydroxybenzaldehyde (1.0 eq) in a minimal amount of absolute ethanol (approx. 20-30 mL) with stirring.

-

Addition of Amine: To this solution, add aniline (1.0 eq) dropwise at room temperature.

-

Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture.

-

Reaction: Equip the flask with a condenser and heat the mixture to reflux (approx. 78°C for ethanol) with continuous stirring.

-

Monitoring (Self-Validation): Monitor the reaction progress using Thin Layer Chromatography (TLC). The appearance of a new spot corresponding to the product and the disappearance of the aldehyde spot indicates reaction completion. This typically takes 1-4 hours.

-

Isolation: Upon completion, cool the mixture to room temperature and then in an ice bath to facilitate precipitation of the product.

-

Purification: Collect the crystalline solid by vacuum filtration. Wash the precipitate with a small amount of cold ethanol to remove unreacted starting materials.

-

Drying: Dry the purified Schiff base product in a desiccator or a vacuum oven to obtain the final product.

Secondary Pathway: Oxidation to o-Benzoquinone Analogs

The catechol moiety is susceptible to oxidation, yielding highly reactive o-benzoquinones. These analogs are of interest for their redox properties and potential as electrophilic synthons.

The oxidation of sterically hindered catechols to their corresponding o-benzoquinones can be achieved using various oxidizing agents.[10] A common method involves reacting the catechol with an oxidant like potassium ferricyanide (K₃[Fe(CN)₆]) in an alkaline medium. The choice of a hindered catechol is strategic, as the bulky groups can stabilize the resulting quinone, preventing rapid polymerization or decomposition.

Part 3: Comprehensive Characterization of Analogs

Confirming the structure and purity of a newly synthesized analog is a critical, non-negotiable step. A multi-technique approach ensures the reliability of the data.

Caption: Standard workflow for synthesis and characterization.

Spectroscopic and Physical Methods

| Technique | Purpose | Expected Observations for a Schiff Base Analog |

| Melting Point | Assess purity. | A sharp, defined melting point range indicates high purity.[7] |

| FT-IR | Identify functional groups. | Disappearance of aldehyde C=O stretch (~1650-1700 cm⁻¹). Appearance of a strong C=N (azomethine) stretch (~1600-1630 cm⁻¹).[7] Broad O-H stretch remains. |

| ¹H NMR | Elucidate proton environment. | Disappearance of the aldehyde proton singlet (~9-10 ppm). Appearance of a new singlet for the imine proton (CH=N) downfield (~8-9 ppm).[10] Signals for the tert-butyl group (singlet, ~1.3-1.5 ppm) and aromatic protons remain, though may be shifted. A very downfield signal (>13 ppm) may indicate a strong intramolecular hydrogen bond between a hydroxyl group and the imine nitrogen.[10] |

| Mass Spec (MS) | Confirm molecular weight. | The molecular ion peak [M]⁺ or [M+H]⁺ should correspond to the calculated molecular weight of the target analog. |

Part 4: Applications and Future Directions

The structural analogs of 5-Tert-butyl-2,3-dihydroxybenzaldehyde are not merely academic curiosities; they are poised for application in diverse scientific fields. The insights below are drawn from the established utility of structurally related dihydroxybenzaldehydes and their derivatives.

Medicinal Chemistry and Drug Development

-

Antimicrobial & Antifungal Agents: Schiff bases derived from various benzaldehydes are known to possess significant antibacterial and antifungal properties.[3] The imine linkage is often crucial for this activity.

-

Anticancer Therapeutics: Dihydroxybenzaldehyde derivatives have been investigated as precursors for compounds targeting various cancers.[11] The ability of the catechol moiety to generate reactive oxygen species (ROS) or chelate essential metal ions in cancer cells is a key mechanism of interest.

-

Bioactive Metal Complexes: The catechol and imine functionalities make these analogs excellent ligands for forming stable complexes with transition metals.[7][9][12] These metal complexes often exhibit enhanced biological activity compared to the free ligand, opening avenues for developing novel metallodrugs.[8]

Caption: Chelation of a metal ion by a Schiff base analog.

Materials Science and Chemical Sensing

-

Corrosion Inhibitors: Catechol derivatives, inspired by the adhesive proteins of mussels, have shown excellent performance as anticorrosion coatings on metal surfaces.[13] The ability of the dihydroxyl groups to bind strongly to metal oxides is the underlying principle.

-

Chemosensors: The interaction of catechol-containing molecules with specific metal ions can lead to a change in optical properties (color or fluorescence), making them suitable for use as selective chemosensors.[5]

-

Polymer and Dye Synthesis: The reactive aldehyde and hydroxyl groups serve as handles for incorporating this scaffold into larger polymeric structures or for synthesizing novel dyes and pigments.[4]

References

-

The Versatility of 3,4-Dihydroxybenzaldehyde in Modern Chemical Synthesis. Specialty Chemicals. [Link]

-

Imine-Based Catechols and o-Benzoquinones: Synthesis, Structure, and Features of Redox Behavior. ACS Omega - ACS Publications. [Link]

-

Exploring the Versatility of 2,3-Dihydroxybenzaldehyde: Applications and Synthesis. LookChem. [Link]

-

Preparation and Characterization of Di-, Tri-, and Tetranuclear Schiff Base Complexes Derived from Diamines and 3,4-Dihydroxybenzaldehyde. PubMed Central. [Link]

-

Synthesis of 4-substituted catechols with side-chains of different C[double bond, length as m-dash]C bond number as urushiol analogues and their anticorrosion performance. RSC Publishing. [Link]

-

2,4-Dihydroxybenzaldehyde Usage And Synthesis. Senzhuo Industry Co.,Ltd. [Link]

-

Characterization of Catechol-1,2-Dioxygenase (Acdo1p) From Blastobotrys raffinosifermentans and Investigation of Its Role in the Catabolism of Aromatic Compounds. Frontiers. [Link]

-

Schematic diagram of the 2,4-dihydroxybenzaldehyde based derivatives. ResearchGate. [Link]

-

HPLC analysis showing accumulation of 3-substituted catechols. ResearchGate. [Link]

-

Novel pH-sensitive catechol dyes synthesised by a three component one-pot reaction. NIH. [Link]

-

SCHIFF BASE FROM L-Glycine and 4-Hydroxybenzaldehyde AND ITS COMPLEXES WITH Co(II) and Cu(II): SYNTHESIS AND ANTIMICROBIAL. Journal of the Chemical Society of Nigeria. [Link]

- US5599988A - Large scale preparation of 2,4-dihydroxybenzaldehyde using a variation of the Vilsmeierhaack reaction and isolated intermediates.

-

Supporting Information. RSC. [Link]

-

4,6-Di-tert-butyl-2,3-dihydroxybenzaldehyde. ResearchGate. [Link]

- CN112830872A - Synthesis method of 2,3, 4-trihydroxybenzaldehyde.

Sources

- 1. nbinno.com [nbinno.com]

- 2. CAS 24677-78-9: 2,3-Dihydroxybenzaldehyde | CymitQuimica [cymitquimica.com]

- 3. nbinno.com [nbinno.com]

- 4. 2,4-Dihydroxybenzaldehyde Usage And Synthesis - Senzhuo Industry Co.,Ltd [senzhuoindustry.com]

- 5. Novel pH-sensitive catechol dyes synthesised by a three component one-pot reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. journals.chemsociety.org.ng [journals.chemsociety.org.ng]

- 9. Preparation and Characterization of Di-, Tri-, and Tetranuclear Schiff Base Complexes Derived from Diamines and 3,4-Dihydroxybenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. nbinno.com [nbinno.com]

- 12. merckmillipore.com [merckmillipore.com]

- 13. Synthesis of 4-substituted catechols with side-chains of different C[double bond, length as m-dash]C bond number as urushiol analogues and their antic ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01195B [pubs.rsc.org]

Spectroscopic Characterization of 5-Tert-butyl-2,3-dihydroxybenzaldehyde: A Predictive and Comparative Technical Guide

Abstract

This technical guide provides a comprehensive overview of the anticipated spectroscopic characteristics of 5-Tert-butyl-2,3-dihydroxybenzaldehyde. Due to the limited availability of direct experimental data for this specific compound in peer-reviewed literature, this document leverages a predictive and comparative approach. By analyzing the spectroscopic data of the closely related isomer, 4,6-Di-tert-butyl-2,3-dihydroxybenzaldehyde, and the parent compound, 2,3-dihydroxybenzaldehyde, we can forecast the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the title compound. This guide is intended for researchers, scientists, and professionals in drug development, offering a robust framework for the identification and characterization of this and similar substituted catechol derivatives.

Introduction

5-Tert-butyl-2,3-dihydroxybenzaldehyde belongs to the family of substituted catechols, a class of compounds with significant interest in medicinal chemistry and material science due to their antioxidant, chelating, and redox properties. The introduction of a bulky tert-butyl group at the 5-position of the 2,3-dihydroxybenzaldehyde scaffold is expected to modulate its electronic and steric properties, influencing its reactivity and biological activity. Accurate spectroscopic characterization is paramount for the unambiguous identification and quality control of such novel compounds.

This guide will first present the available experimental data for the key analogue, 4,6-Di-tert-butyl-2,3-dihydroxybenzaldehyde, and the parent molecule, 2,3-dihydroxybenzaldehyde. Subsequently, a detailed predictive analysis of the ¹H NMR, ¹³C NMR, IR, and Mass spectra of 5-Tert-butyl-2,3-dihydroxybenzaldehyde will be provided.

Spectroscopic Data of Analogous Compounds

4,6-Di-tert-butyl-2,3-dihydroxybenzaldehyde

A structurally similar isomer, 4,6-Di-tert-butyl-2,3-dihydroxybenzaldehyde, has been synthesized and characterized.[1] The reported NMR data for this compound provides a valuable baseline for predicting the spectrum of its 5-tert-butyl isomer.

Table 1: NMR Spectroscopic Data for 4,6-Di-tert-butyl-2,3-dihydroxybenzaldehyde [1]

| ¹H NMR (CDCl₃) | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| Aldehyde H | 10.71 | s | CHO |

| Aromatic H | 6.88 | s | Ar-H |

| Hydroxyl H | 11.94 | s | 2-OH |

| Hydroxyl H | 5.99 | s | 3-OH |

| tert-Butyl H | 1.49 and 1.42 | s | C(CH₃)₃ |

| ¹³C NMR (CDCl₃) | Chemical Shift (δ, ppm) | Assignment | |

| Aldehyde C | 196.58 | C=O | |

| Aromatic C-O | 151.93, 141.77 | C-OH | |

| Aromatic C-C(CH₃)₃ | 143.24, 141.73 | Ar-C(t-Bu) | |

| Aromatic C-H | 115.99 | Ar-C-H | |

| Aromatic C-CHO | 115.19 | Ar-C-CHO | |

| Quaternary C (t-Bu) | 35.75, 35.72 | C (CH₃)₃ | |

| Methyl C (t-Bu) | 33.76, 29.00 | C(C H₃)₃ |

Note: The original data did not explicitly assign the two tert-butyl and hydroxyl signals. The assignments are based on typical chemical shifts and electronic environments.

2,3-Dihydroxybenzaldehyde

The spectroscopic data of the parent compound, 2,3-dihydroxybenzaldehyde, reveals the foundational spectral features of the catechol aldehyde core.

Table 2: NMR Spectroscopic Data for 2,3-Dihydroxybenzaldehyde [2][3]

| ¹H NMR (DMSO-d₆) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Aldehyde H | 10.20 | s | 1H | CHO |

| Hydroxyl H | 9.92 | s | 2H | OH |

| Aromatic H | 7.13 | dd | 1H | Ar-H |

| Aromatic H | 7.07 | dd | 1H | Ar-H |

| Aromatic H | 6.79 | t | 1H | Ar-H |

Note: Solvent differences (CDCl₃ vs. DMSO-d₆) will cause variations in chemical shifts, particularly for labile protons like hydroxyls.

Predicted Spectroscopic Data for 5-Tert-butyl-2,3-dihydroxybenzaldehyde

The following sections provide a detailed prediction of the key spectroscopic features of 5-Tert-butyl-2,3-dihydroxybenzaldehyde, based on the data from its analogues and fundamental spectroscopic principles.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the aldehyde proton, the hydroxyl protons, the aromatic protons, and the tert-butyl group protons.

Table 3: Predicted ¹H NMR Data for 5-Tert-butyl-2,3-dihydroxybenzaldehyde

| Proton | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

| Aldehyde | ~10.2 | s | 1H | The aldehyde proton is deshielded by the carbonyl group and will appear as a singlet. |

| 2-OH | ~11.0 - 12.0 | br s | 1H | Intramolecular hydrogen bonding with the aldehyde carbonyl will cause significant deshielding. |

| 3-OH | ~5.5 - 6.5 | br s | 1H | Less deshielded than the 2-OH proton. |

| Aromatic H-4 | ~7.0 - 7.2 | d | 1H | Coupled to H-6, expected to be a doublet. |

| Aromatic H-6 | ~6.9 - 7.1 | d | 1H | Coupled to H-4, expected to be a doublet. |

| tert-Butyl | ~1.3 - 1.5 | s | 9H | The nine equivalent protons of the tert-butyl group will appear as a sharp singlet. |

Workflow for NMR Analysis

Caption: General workflow for NMR spectroscopic analysis.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Table 4: Predicted ¹³C NMR Data for 5-Tert-butyl-2,3-dihydroxybenzaldehyde

| Carbon | Predicted δ (ppm) | Rationale |

| C=O | ~195 | The aldehyde carbonyl carbon is highly deshielded. |

| C-2 (C-OH) | ~150-155 | Aromatic carbon attached to a hydroxyl group. |

| C-3 (C-OH) | ~140-145 | Aromatic carbon attached to a hydroxyl group. |

| C-5 (C-tBu) | ~140-145 | Aromatic carbon attached to the tert-butyl group. |

| C-1 (C-CHO) | ~115-120 | Aromatic carbon attached to the aldehyde group. |

| C-4 (C-H) | ~118-122 | Aromatic methine carbon. |

| C-6 (C-H) | ~115-120 | Aromatic methine carbon. |

| C (CH₃)₃ | ~35 | Quaternary carbon of the tert-butyl group. |

| C(C H₃)₃ | ~30 | Methyl carbons of the tert-butyl group. |

Predicted Infrared (IR) Spectrum

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Table 5: Predicted IR Data for 5-Tert-butyl-2,3-dihydroxybenzaldehyde

| Functional Group | Predicted Wavenumber (cm⁻¹) | Appearance |

| O-H stretch | 3200-3500 | Broad |

| C-H stretch (aromatic) | 3000-3100 | Sharp |

| C-H stretch (aliphatic) | 2850-3000 | Sharp |

| C=O stretch (aldehyde) | 1650-1680 | Strong, sharp |

| C=C stretch (aromatic) | 1450-1600 | Medium to strong |

| C-O stretch | 1200-1300 | Strong |

Methodology for FT-IR Spectroscopy

Caption: A typical workflow for FT-IR data acquisition and analysis.

Predicted Mass Spectrum

The mass spectrum will provide information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion (M⁺): The expected molecular weight of C₁₁H₁₄O₂ is 178.23 g/mol . The mass spectrum should show a prominent molecular ion peak at m/z = 178.

-

Key Fragmentation: A characteristic fragmentation pathway for tert-butyl substituted phenols is the loss of a methyl group (CH₃•) to form a stable benzylic cation. Therefore, a significant peak at m/z = 163 ([M-15]⁺) is anticipated. Loss of the entire tert-butyl group ([M-57]⁺) at m/z = 121 is also possible.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for aromatic aldehydes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Data Processing: Process the raw data (Free Induction Decay) using appropriate software by applying a Fourier transform, phase correction, and baseline correction.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the empty ATR crystal should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Conclusion

While direct experimental spectroscopic data for 5-Tert-butyl-2,3-dihydroxybenzaldehyde remains elusive in the current literature, a robust predictive analysis is possible. By leveraging the known spectral data of its close isomer, 4,6-Di-tert-butyl-2,3-dihydroxybenzaldehyde, and the parent compound, 2,3-dihydroxybenzaldehyde, we have outlined the expected key features in its ¹H NMR, ¹³C NMR, IR, and Mass spectra. This guide provides a valuable resource for scientists working on the synthesis and characterization of this and related substituted catechols, facilitating their identification and further investigation.

References

-

ResearchGate. (2025). 4,6-Di-tert-butyl-2,3-dihydroxybenzaldehyde. Retrieved from [Link]

-

Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

Sources

A Technical Guide to the Chemical Reactivity of 5-Tert-butyl-2,3-dihydroxybenzaldehyde

Abstract

This in-depth technical guide provides a comprehensive analysis of the chemical reactivity of 5-Tert-butyl-2,3-dihydroxybenzaldehyde, a polyfunctional aromatic compound of significant interest in medicinal chemistry, materials science, and organic synthesis. The document elucidates the distinct and synergistic reactivity of the aldehyde, catechol, and tert-butyl functional groups, offering a foundational understanding for researchers, scientists, and drug development professionals. This guide integrates theoretical principles with practical, field-proven insights, detailing experimental protocols and the causal relationships behind synthetic strategies. All claims and methodologies are substantiated with citations to authoritative literature, ensuring scientific integrity and trustworthiness.

Introduction: Molecular Architecture and Electronic Landscape

5-Tert-butyl-2,3-dihydroxybenzaldehyde presents a fascinating case study in polyfunctional reactivity. The molecule's architecture, featuring a catechol moiety (1,2-dihydroxybenzene), an aldehyde group, and a bulky tert-butyl substituent on the aromatic ring, gives rise to a complex interplay of electronic and steric effects. Understanding this interplay is paramount for designing selective chemical transformations.

-

The Catechol Moiety: The two adjacent hydroxyl groups are strong activating, ortho-para directing groups due to their ability to donate electron density to the aromatic ring via resonance. This significantly enhances the nucleophilicity of the ring, making it susceptible to electrophilic attack. The ortho-dihydroxy arrangement is also a superb bidentate ligand, readily forming stable complexes with a wide range of metal ions.

-

The Aldehyde Group: As a meta-directing, deactivating group, the aldehyde functionality withdraws electron density from the aromatic ring. Its carbonyl carbon is a key electrophilic center, susceptible to nucleophilic attack, and the adjacent C-H bond can be a site of oxidation.

-

The Tert-butyl Group: This bulky alkyl group is a weak activating, ortho-para director.[1] Its primary influence, however, is steric. The significant spatial demand of the tert-butyl group can hinder reactions at adjacent positions, thereby influencing regioselectivity.

The confluence of these functional groups creates a nuanced reactivity profile. Intramolecular hydrogen bonding between the C2-hydroxyl group and the aldehyde's carbonyl oxygen can influence the conformation and reactivity of both groups.[2]

Synthesis of 5-Tert-butyl-2,3-dihydroxybenzaldehyde

The regioselective introduction of a formyl group onto 4-tert-butylcatechol is the most direct synthetic route to the title compound. Two classical formylation reactions are particularly relevant: the Duff reaction and the Reimer-Tiemann reaction.

The Duff Reaction: Ortho-Formylation of Phenols

The Duff reaction utilizes hexamethylenetetramine (HMTA) in an acidic medium (commonly glycerol and boric acid, or trifluoroacetic acid) to achieve ortho-formylation of phenols.[3][4] The reaction proceeds through the formation of an iminium ion intermediate which acts as the electrophile.

-

Reaction Setup: To a solution of 4-tert-butylcatechol (1 equivalent) in trifluoroacetic acid, add hexamethylenetetramine (1.5 equivalents) portion-wise at 0 °C.

-

Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 24 hours.

-

Workup: Pour the reaction mixture into a mixture of ice and water, followed by acidification with dilute HCl.

-

Extraction and Purification: Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

| Reactant/Reagent | Molar Ratio |

| 4-tert-butylcatechol | 1.0 |

| Hexamethylenetetramine | 1.5 |

| Trifluoroacetic Acid | Solvent |

The Reimer-Tiemann Reaction: Dichlorocarbene-Mediated Formylation

The Reimer-Tiemann reaction involves the reaction of a phenol with chloroform in the presence of a strong base, leading to the formation of an ortho-hydroxybenzaldehyde.[2][5] The reactive electrophile in this case is dichlorocarbene (:CCl₂).

-

Reaction Setup: Dissolve 4-tert-butylcatechol (1 equivalent) in an aqueous solution of sodium hydroxide (3 equivalents).

-

Reaction Execution: Heat the solution to 60-70 °C and add chloroform (1.5 equivalents) dropwise with vigorous stirring. Maintain the temperature for 2-3 hours.

-

Workup: Cool the reaction mixture and acidify with dilute sulfuric acid.

-

Purification: The product can be isolated by steam distillation or extraction with a suitable organic solvent, followed by purification via column chromatography.

Caption: Synthetic pathways to 5-Tert-butyl-2,3-dihydroxybenzaldehyde.

Reactivity of the Aldehyde Functional Group

The aldehyde group in 5-Tert-butyl-2,3-dihydroxybenzaldehyde is a versatile handle for a variety of chemical transformations, primarily involving nucleophilic additions to the carbonyl carbon.

Schiff Base Formation (Imination)

The reaction of the aldehyde with primary amines yields Schiff bases (imines), which are valuable intermediates in the synthesis of ligands for metal complexes and pharmacologically active compounds.[1][6]

-

Reaction Setup: Dissolve 5-Tert-butyl-2,3-dihydroxybenzaldehyde (1 equivalent) in ethanol.

-

Reaction Execution: Add a solution of the desired primary amine (1 equivalent) in ethanol to the aldehyde solution. A catalytic amount of acetic acid can be added to facilitate the reaction. The mixture is then refluxed for 2-4 hours.

-

Isolation: Upon cooling, the Schiff base product often precipitates from the solution and can be collected by filtration. If no precipitate forms, the solvent is removed under reduced pressure, and the residue is recrystallized.

| Reactant/Reagent | Molar Ratio |

| 5-Tert-butyl-2,3-dihydroxybenzaldehyde | 1.0 |

| Primary Amine | 1.0 |

| Acetic Acid | Catalytic |

| Ethanol | Solvent |

Reduction to an Alcohol

The aldehyde can be selectively reduced to the corresponding primary alcohol, 5-Tert-butyl-2,3-dihydroxybenzyl alcohol, using mild reducing agents such as sodium borohydride (NaBH₄).

-

Reaction Setup: Dissolve 5-Tert-butyl-2,3-dihydroxybenzaldehyde (1 equivalent) in methanol or ethanol at 0 °C.

-

Reaction Execution: Add sodium borohydride (1.1 equivalents) portion-wise to the stirred solution. After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

-

Workup: Quench the reaction by the slow addition of water. Acidify the mixture with dilute HCl to neutralize the excess borohydride.

-

Extraction and Purification: Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. The resulting alcohol can be purified by column chromatography.

Reactivity of the Catechol Moiety

The catechol unit is characterized by its susceptibility to oxidation and its ability to act as a chelating agent.

Oxidation to an o-Quinone

Catechols can be oxidized to highly reactive ortho-quinones using a variety of oxidizing agents, such as silver(I) oxide, iron(III) chloride, or ceric ammonium nitrate. These quinones are potent electrophiles and can participate in Michael additions and other reactions.

-

Reaction Setup: Dissolve 5-Tert-butyl-2,3-dihydroxybenzaldehyde (1 equivalent) in a suitable solvent like dichloromethane or acetonitrile.

-

Reaction Execution: Add a solution of the oxidizing agent (e.g., 2 equivalents of silver(I) oxide on celite) and stir the mixture at room temperature. The reaction progress should be monitored by TLC.

-

Workup and Isolation: Upon completion, filter the reaction mixture to remove the inorganic byproducts. The filtrate is then concentrated, and the resulting o-quinone can be used immediately or purified by rapid chromatography, keeping in mind its potential instability.

Metal Chelation

The ortho-dihydroxy arrangement of the catechol group allows for the formation of stable five-membered chelate rings with a wide array of metal ions. This property is fundamental to its role in bioinorganic chemistry and as a ligand in catalysis.

-

Ligand Preparation: Dissolve 5-Tert-butyl-2,3-dihydroxybenzaldehyde (or a Schiff base derivative) in a suitable solvent (e.g., methanol, ethanol).

-

Complexation: Add a solution of a metal salt (e.g., copper(II) acetate, nickel(II) chloride) in the same solvent to the ligand solution. The mixture is often heated to facilitate complex formation.

-

Isolation: The resulting metal complex often precipitates upon cooling and can be collected by filtration, washed with cold solvent, and dried.

Caption: Reactivity map of the aldehyde and catechol functional groups.

Reactivity of the Aromatic Ring and the Influence of Substituents

The combined electronic effects of the hydroxyl, aldehyde, and tert-butyl groups dictate the regioselectivity of electrophilic aromatic substitution reactions. The powerful activating and ortho-para directing nature of the two hydroxyl groups dominates the deactivating, meta-directing effect of the aldehyde. The tert-butyl group, being a weak activator and ortho-para director, primarily exerts a steric influence.

Electrophilic attack is most likely to occur at the C4 and C6 positions, which are ortho and para to the hydroxyl groups. However, the bulky tert-butyl group at the C5 position will sterically hinder attack at the adjacent C4 and C6 positions to some extent, potentially favoring substitution at the less hindered C6 position.

Spectroscopic Data for Characterization

| Spectroscopic Technique | Expected Features |

| ¹H NMR | - Aldehyde proton (CHO): Singlet, ~9.8-10.5 ppm. - Aromatic protons: Doublets or multiplets in the aromatic region (~6.5-7.5 ppm). - Hydroxyl protons (OH): Broad singlets, chemical shift dependent on solvent and concentration. - Tert-butyl protons: Singlet, ~1.3 ppm. |

| ¹³C NMR | - Carbonyl carbon (C=O): ~190-200 ppm. - Aromatic carbons: ~110-160 ppm. - Tert-butyl carbons: Quaternary carbon ~35 ppm, methyl carbons ~30 ppm. |

| IR Spectroscopy | - O-H stretch: Broad band, ~3200-3500 cm⁻¹. - C-H stretch (aldehyde): ~2720 and ~2820 cm⁻¹. - C=O stretch (aldehyde): ~1650-1680 cm⁻¹. - C=C stretch (aromatic): ~1450-1600 cm⁻¹. |

Conclusion

5-Tert-butyl-2,3-dihydroxybenzaldehyde is a molecule with a rich and varied chemical reactivity, stemming from the unique interplay of its aldehyde, catechol, and tert-butyl functional groups. By understanding the individual and collective behavior of these groups, researchers can devise rational synthetic strategies to access a wide range of derivatives with potential applications in various fields of chemical science. This guide provides a solid foundation for such endeavors, combining theoretical principles with practical experimental guidance.

References

-

The Duff Reaction: Researching A Modification - The ScholarShip. (n.d.). Retrieved from [Link]

-

Duff Reaction. (n.d.). Organic-chemistry.org. Retrieved from [Link]

-

4-tert-butylcatechol – Knowledge and References - Taylor & Francis. (n.d.). Retrieved from [Link]

-

4-tert-Butylcatechol - Wikipedia. (n.d.). Retrieved from [Link]

-

4-tert-Butylcatechol (4-TBC) for Polymer Inhibition - CFS Europe SpA. (2025, January 17). Retrieved from [Link]

-

Reimer–Tiemann reaction - L.S.College, Muzaffarpur. (2021, December 31). Retrieved from [Link]

- Supporting Information for "Palladium-Catalyzed Cross-Coupling Reactions of Aryl Chlorides with Arylboronic Acids Using a Highly Active and Air-Stable Palladium(II) Catalyst". (n.d.).

-

Synthesis and structure of Schiff bases based on 4,6-di-tert-butyl-2,3-dihydroxybenzaldehyde. New sterically hindered bis-catecholaldimines. (2025, August 6). ResearchGate. Retrieved from [Link]

-

Synthesis, Characterization, Thermal Study and Biological Evaluation of Transition Metal Complexes Supported by ONNNO – Pentadentate Schiff Base Ligand. (n.d.). Scientific & Academic Publishing. Retrieved from [Link]

-

3,5-Di-tert-butylsalicylaldehyde | C15H22O2 | CID 688023 - PubChem. (n.d.). Retrieved from [Link]

- (PDF) One-Pot Synthesis of Substituted Catechols from the Corresponding Phenols. (2025, August 7).

-

4-Hydroxybenzaldehyde - Wikipedia. (n.d.). Retrieved from [Link]

-

(PDF) 4,6-Di-tert-butyl-2,3-dihydroxybenzaldehyde. (2025, December 1). ResearchGate. Retrieved from [Link]

-

Novel One-Pot Synthesis of Schiff Base Compounds Derived From Different Diamine & Aromatic Aldehyde Catalyzed by P2O5/SiO2 Under Free-Solvent Condition at Room Temperature - JOCPR. (n.d.). Retrieved from [Link]

-

Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde - MDPI. (n.d.). Retrieved from [Link]

-

Org. Synth. 2012, 89, 220. (n.d.). Retrieved from [Link]

-

Calculated chemical reactivity descriptors of 4-hydroxy benzaldehyde. - ResearchGate. (n.d.). Retrieved from [Link]

-

(PDF) 3,5-Di-tert-butyl-2-hydroxybenzaldehyde. (2015, June 1). ResearchGate. Retrieved from [Link]

-

4,6-Di-tert-butyl-2,3-dihydroxybenzaldehyde - PMC - NIH. (n.d.). Retrieved from [Link]

-

Formylation - Wikipedia. (n.d.). Retrieved from [Link]

- 4-Hydroxybenzaldehyde: Structure, Synthesis, Applications, and Safety. (n.d.).

-

Reimer Tiemann Reaction Mechanism: Conditions & Applications - Allen. (n.d.). Retrieved from [Link]

Sources

- 1. Synthesis, Characterization, Thermal Study and Biological Evaluation of Transition Metal Complexes Supported by ONNNO â Pentadentate Schiff Base Ligand [article.sapub.org]

- 2. lscollege.ac.in [lscollege.ac.in]

- 3. thescholarship.ecu.edu [thescholarship.ecu.edu]

- 4. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 5. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. 3,5-Di-tert-butylsalicylaldehyde | C15H22O2 | CID 688023 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of 5-Tert-butyl-2,3-dihydroxybenzaldehyde

Introduction

5-Tert-butyl-2,3-dihydroxybenzaldehyde is a substituted catechol derivative whose unique structural features—a reactive aldehyde, an oxidatively sensitive catechol ring, and a bulky lipophilic tert-butyl group—make it a molecule of significant interest in organic synthesis and medicinal chemistry. It serves as a crucial building block for synthesizing complex ligands, Schiff bases, and potential therapeutic agents. However, the very features that impart its synthetic utility also present considerable challenges in formulation and development. The catechol moiety is notoriously prone to oxidation, while the combination of polar hydroxyl groups and nonpolar aliphatic/aromatic regions creates a complex solubility profile.

This guide provides an in-depth analysis of the critical physicochemical parameters of 5-Tert-butyl-2,3-dihydroxybenzaldehyde, focusing on its solubility and stability. Designed for researchers, scientists, and drug development professionals, this document offers not just data, but the underlying scientific rationale for experimental design and formulation strategies. By understanding and anticipating the behavior of this molecule, researchers can accelerate development timelines, ensure data integrity, and create robust, stable formulations.

Section 1: Core Physicochemical Properties

A foundational understanding of the physicochemical properties of 5-Tert-butyl-2,3-dihydroxybenzaldehyde is essential to predict its behavior in various environments. The interplay between its functional groups governs its solubility, stability, and potential for intermolecular interactions. While specific experimental data for this exact molecule is not extensively published, we can infer its properties from its constituent parts and closely related analogues.[1][2]

Table 1: Physicochemical Properties of 5-Tert-butyl-2,3-dihydroxybenzaldehyde and Related Compounds

| Property | 5-Tert-butyl-2,3-dihydroxybenzaldehyde (Predicted/Inferred) | 2,3-Dihydroxybenzaldehyde (Reference)[3] | Justification for Inference |

| Molecular Formula | C₁₁H₁₄O₃ | C₇H₆O₃ | Addition of a C₄H₈ group. |

| Molecular Weight | 194.23 g/mol | 138.12 g/mol | Calculated based on the molecular formula. |

| Appearance | Likely a yellow or off-white solid | Yellow solid powder[4] | Dihydroxybenzaldehydes are typically colored solids. |

| logP (Predicted) | ~2.5 - 3.5 | 1.5[3] | The tert-butyl group significantly increases lipophilicity. |

| pKa (Predicted) | pKa₁ ≈ 8-9, pKa₂ ≈ 11-12 | pKa₁ ≈ 7.5, pKa₂ ≈ 11.5 | The electron-donating tert-butyl group is expected to slightly increase the pKa of the phenolic hydroxyls compared to the unsubstituted parent. |

| Hydrogen Bond Donors | 2 (the two -OH groups) | 2 | Based on the number of hydroxyl groups. |

| Hydrogen Bond Acceptors | 3 (the two -OH groups and the C=O group) | 3 | Based on oxygen atoms with lone pairs. |

Note: Predicted values are estimates based on chemical principles and data from analogous structures. Experimental verification is required for precise characterization.

Section 2: Solubility Profile

The solubility of 5-Tert-butyl-2,3-dihydroxybenzaldehyde is dictated by the balance between the polar catechol and aldehyde functionalities and the nonpolar aromatic ring and tert-butyl group. This structure suggests poor aqueous solubility but good solubility in organic solvents.

Theoretical Considerations

-

Aqueous Solubility: The two hydroxyl groups can form hydrogen bonds with water, but the large, hydrophobic surface area imparted by the benzene ring and the bulky tert-butyl group is expected to dominate, leading to low water solubility.

-

pH-Dependent Solubility: The phenolic hydroxyl groups have acidic protons. At pH values above the first pKa, the molecule will deprotonate to form a phenolate anion, which is significantly more polar and thus more water-soluble. Therefore, aqueous solubility is expected to increase dramatically in alkaline solutions.

-

Organic Solvent Solubility: The molecule's significant nonpolar character suggests good solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and acetone, as well as polar protic solvents like ethanol and methanol, where both hydrogen bonding and van der Waals interactions can occur. Solubility in nonpolar solvents like diethyl ether is also expected to be reasonable.[5]

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol provides a reliable method for quantifying the solubility of 5-Tert-butyl-2,3-dihydroxybenzaldehyde in a solvent of choice.

Causality Behind Experimental Choices:

-

Excess Solid: Using an excess of the compound ensures that the solvent becomes saturated, which is the definition of a solubility measurement.

-

Equilibrium Time: A 24-48 hour agitation period is chosen to ensure that the system reaches thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation. Shorter times may lead to an underestimation of solubility.

-

Temperature Control: Solubility is temperature-dependent. Maintaining a constant temperature is critical for reproducibility and relevance to specific application conditions (e.g., room temperature or physiological temperature).

-

Quantification Method: High-Performance Liquid Chromatography (HPLC) with UV detection is a highly specific and sensitive method for quantifying the concentration of the dissolved analyte, ensuring accurate results even at low solubility levels.[6]

Step-by-Step Methodology:

-

Preparation: Add an excess amount of 5-Tert-butyl-2,3-dihydroxybenzaldehyde to a sealed glass vial containing a known volume (e.g., 5 mL) of the test solvent. Ensure undissolved solid is clearly visible.

-

Equilibration: Place the vial in an orbital shaker or on a stir plate in a temperature-controlled environment (e.g., 25 °C). Agitate the mixture for 24-48 hours to achieve equilibrium.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed for at least 2 hours to let the undissolved solid settle. Alternatively, centrifuge the sample at a moderate speed (e.g., 5000 rpm for 15 minutes) to pellet the excess solid.

-

Sampling and Dilution: Carefully withdraw a small aliquot of the clear supernatant. Immediately dilute the aliquot with a suitable solvent (usually the mobile phase for HPLC analysis) to prevent precipitation and to bring the concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC-UV method. Calculate the original concentration in the supernatant based on the dilution factor.

-

Reporting: Express the solubility in units such as mg/mL or mol/L at the specified temperature.

Section 3: Stability and Degradation Pathways

The primary stability concern for 5-Tert-butyl-2,3-dihydroxybenzaldehyde, like all catechols, is oxidative degradation.[7][8] This process is highly sensitive to environmental factors and can lead to discoloration (often turning pink, brown, or black), loss of potency, and the formation of potentially reactive species.

Primary Degradation Pathway: Oxidation

The catechol moiety is readily oxidized, especially under neutral to alkaline conditions, in the presence of oxygen, light, or metal ions. The process involves a two-electron, two-proton oxidation to form the corresponding highly reactive o-quinone. This quinone can then undergo further reactions, such as polymerization or reaction with nucleophiles, leading to complex degradation product profiles.[9][10]

The presence of the electron-donating tert-butyl group may slightly increase the susceptibility of the catechol ring to oxidation compared to the unsubstituted parent compound.

Caption: Primary oxidative degradation pathway of the catechol moiety.

Factors Influencing Stability:

-

pH: The rate of autoxidation increases significantly at higher pH values as the phenolic hydroxyl groups deprotonate, forming phenoxides that are more easily oxidized.[7]

-

Oxygen: Molecular oxygen is the primary oxidant in autoxidation. Removing oxygen by purging solutions with an inert gas (e.g., nitrogen or argon) is a critical stabilization strategy.

-

Metal Ions: Trace metal ions (e.g., Fe³⁺, Cu²⁺) can catalytically accelerate the oxidation of catechols.[8]

-

Light: UV light can provide the energy to initiate oxidative reactions. Protection from light is therefore essential.[4]

-

Temperature: Like most chemical reactions, the rate of degradation increases with temperature.[11]

Experimental Protocol: Forced Degradation (Stress Testing)

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a molecule.[12][13] This protocol, based on ICH guidelines, outlines the conditions for stress testing.[14][15][16][17]

Causality Behind Experimental Choices:

-

Stress Conditions: The chosen conditions (acid, base, oxidation, heat, light) represent common stresses a drug substance might encounter during manufacturing, storage, or administration.

-

Target Degradation: The goal is to achieve 5-20% degradation. Too little degradation provides insufficient information, while too much can lead to secondary degradation products that complicate pathway elucidation.

-

Mass Balance: A key aspect of a good stability-indicating method is mass balance. The sum of the assay of the parent compound and the levels of all degradation products should ideally be close to 100%, accounting for all the parent that has degraded.

Step-by-Step Methodology:

-

Stock Solution Preparation: Prepare a stock solution of 5-Tert-butyl-2,3-dihydroxybenzaldehyde in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Store at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Keep at room temperature for a shorter period (e.g., 2-8 hours), as catechols are highly unstable in basic conditions.

-

Oxidative Degradation: Mix the stock solution with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂). Store at room temperature, protected from light, for a defined period (e.g., 24 hours).

-

Thermal Degradation: Store the solid compound and a solution of the compound in an oven at an elevated temperature (e.g., 70 °C) for one week.

-

Photolytic Degradation: Expose the solid compound and a solution of the compound to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

-

Sample Analysis: At appropriate time points, withdraw samples. Neutralize the acid and base samples before analysis. Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method (e.g., HPLC-UV/DAD-MS) to separate and identify degradation products.

Section 4: Formulation and Stabilization Strategies

Given its challenging properties, successful formulation of 5-Tert-butyl-2,3-dihydroxybenzaldehyde requires strategies to both enhance solubility and prevent oxidative degradation.

Strategies for Enhancing Stability

The primary goal is to prevent the oxidation of the catechol ring. Several effective strategies can be employed, often in combination.[18][[“]]

-

pH Control: Maintaining the formulation at an acidic pH (e.g., pH 3-5) using a suitable buffer system (e.g., citrate or acetate buffer) is the most effective way to slow down autoxidation.

-

Use of Antioxidants:

-

Reducing Agents: Ascorbic acid (Vitamin C) or sodium metabisulfite can act as sacrificial reductants, being preferentially oxidized over the catechol.

-

Chain Terminators: Butylated hydroxytoluene (BHT), a sterically hindered phenol, can interrupt the free-radical chain reactions involved in oxidation.[20]

-

-

Chelating Agents: The addition of a chelating agent like ethylenediaminetetraacetic acid (EDTA) will sequester trace metal ions, preventing them from catalyzing oxidative degradation.

-

Inert Atmosphere: Manufacturing and packaging under an inert atmosphere (e.g., nitrogen or argon) will displace oxygen and significantly reduce the potential for oxidation.

-

Protection from Light: Using amber or opaque containers is a simple and effective way to prevent photolytic degradation.

Workflow for Developing a Stable Formulation

The following workflow provides a logical progression for developing a stable formulation, starting from initial characterization and moving through systematic stabilization efforts.

Caption: A decision workflow for stabilizing formulations of 5-Tert-butyl-2,3-dihydroxybenzaldehyde.

Conclusion

5-Tert-butyl-2,3-dihydroxybenzaldehyde is a molecule with high synthetic potential, but its utility is tempered by inherent challenges of poor aqueous solubility and high susceptibility to oxidative degradation. A thorough understanding of its physicochemical properties is paramount for any successful research or development program. The key to handling this compound is proactive stabilization. By controlling pH, excluding oxygen and light, and using appropriate excipients like chelating agents and antioxidants, its degradation can be effectively managed. The protocols and workflows presented in this guide provide a robust framework for characterizing the molecule and developing stable, reliable formulations suitable for advanced applications.

References

-

ICH Q1A(R2) Stability Testing of new drugs and products (Revised guideline). ECA Academy - gmp-compliance.org. Available from: [Link]

-

Mechanism of electrochemical oxidation of catechol and 3-substituted catechols in the presence of barbituric acid derivatives. Synthesis of new dispiropyrimidine derivatives. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available from: [Link]

-

Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. SlideShare. Available from: [Link]

-

Oxidation Chemistry of Catechol Utilized in Designing Stimuli-Responsive Adhesives and Antipathogenic Biomaterials. PMC - NIH. Available from: [Link]

-

Oxidation Chemistry of Catechol Utilized in Designing Stimuli-Responsive Adhesives and Antipathogenic Biomaterials. ACS Omega - ACS Publications. Available from: [Link]

-

Q1A(R2) Stability Testing of New Drug Substances and Products. FDA. Available from: [Link]

-

ICH Q1A (R2) Stability testing of new drug substances and drug products. European Medicines Agency (EMA). Available from: [Link]

-

Quality Guidelines. ICH. Available from: [Link]

-

The proposed oxidation mechanism of catechol containing compounds under biological conditions. ResearchGate. Available from: [Link]

-

Mechanism for the oxidation of catechol catalyzed by model complex 1′. ResearchGate. Available from: [Link]

-

3,5-Di-tert-butyl-4-hydroxybenzaldehyde. PubChem. Available from: [Link]

-

Strategies for Improving Peptide Stability and Delivery. PMC - PubMed Central. Available from: [Link]

-

forced degradation products: Topics by Science.gov. Science.gov. Available from: [Link]

-

Forced Degradation Studies. MedCrave online. Available from: [Link]

-

What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. Available from: [Link]

-

First-Order Degradation Kinetics of Phenolic Compounds and Antioxidant Properties of Fresh and Enzymatically Hydrolyzed Seriguela Pulp (Spondias purpurea L.). ACS Food Science & Technology. Available from: [Link]

-

(PDF) Degradation of phenolic compounds in aerobic and anaerobic landfills: A pilot scale study. ResearchGate. Available from: [Link]

-

Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC - NIH. Available from: [Link]

-

Strategies for Resolving Stability Issues in Drug Formulations. Pharmaguideline. Available from: [Link]

-

5-tert-Butyl-2-hydroxybenzaldehyde. NIST WebBook. Available from: [Link]

-

Strategies to enhance pharmaceutical formulation stability. Consensus. Available from: [Link]

-

Biomedical Interpenetrated Hydrogels Fabricated via Quaternary Ammonium Chitosan and Dopamine-Conjugated Gelatin Integrated with Genipin and Epigallocatechin Gallate. MDPI. Available from: [Link]

-

Chemical Properties of 2,3-Dihydroxybenzaldehyde (CAS 24677-78-9). Cheméo. Available from: [Link]

-

2,3-Dihydroxybenzaldehyde. PubChem. Available from: [Link]

-

Supporting Information. Available from: [Link]

-

(PDF) 3,5-Di-tert-butyl-2-hydroxybenzaldehyde. ResearchGate. Available from: [Link]

Sources

- 1. 5-tert-Butyl-2-hydroxybenzaldehyde [webbook.nist.gov]

- 2. 5-tert-ブチル-2-ヒドロキシベンズアルデヒド 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 2,3-Dihydroxybenzaldehyde | C7H6O3 | CID 90579 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. benchchem.com [benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Oxidation Chemistry of Catechol Utilized in Designing Stimuli-Responsive Adhesives and Antipathogenic Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Mechanism of electrochemical oxidation of catechol and 3-substituted catechols in the presence of barbituric acid derivatives. Synthesis of new dispiropyrimidine derivatives - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 13. acdlabs.com [acdlabs.com]

- 14. ICH Q1A(R2) Stability Testing of new drugs and products (Revised guideline) - ECA Academy [gmp-compliance.org]

- 15. Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS | PPTX [slideshare.net]

- 16. Q1A(R2) Stability Testing of New Drug Substances and Products | FDA [fda.gov]

- 17. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 18. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]

- 19. consensus.app [consensus.app]

- 20. 3,5-Di-tert-butyl-4-hydroxybenzaldehyde | C15H22O2 | CID 73219 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Strategic Role of the Tert-Butyl Group in Modulating the Bioactivity and Chemical Properties of 2,3-Dihydroxybenzaldehyde

An In-Depth Technical Guide:

Abstract

The 2,3-dihydroxybenzaldehyde scaffold, possessing a reactive catechol system, is a valuable building block in medicinal chemistry and materials science. However, its inherent reactivity and physicochemical properties can limit its therapeutic application. The introduction of the tert-butyl group, a seemingly simple alkyl substituent, serves as a powerful strategic tool to overcome these limitations. This technical guide provides an in-depth analysis of the multifaceted roles of the tert-butyl group, dissecting its steric, electronic, and lipophilic contributions. We will explore how this functional group fundamentally alters the molecule's antioxidant capacity, metabolic stability, and reaction selectivity. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a mechanistic understanding of how to leverage the tert-butyl group in the rational design of novel therapeutics and advanced materials.

The Core Scaffold: Understanding 2,3-Dihydroxybenzaldehyde

2,3-Dihydroxybenzaldehyde, also known as o-pyrocatechualdehyde, is an organic compound featuring a benzaldehyde core with two adjacent hydroxyl groups.[1][2][3] This arrangement, known as a catechol moiety, is the primary determinant of the molecule's chemical personality.

-

Inherent Reactivity: The catechol hydroxyls make the molecule an effective nucleophile and a potent reducing agent, susceptible to oxidation.[1] The aldehyde group is electrophilic and readily participates in condensation reactions, most notably in the formation of Schiff bases, which are critical in the synthesis of metal complexes and catalysts.[4][5]

-

Antioxidant Potential: The catechol structure is a well-known pharmacophore for antioxidant activity. It can donate hydrogen atoms from its hydroxyl groups to neutralize free radicals, a property that underpins its potential use in mitigating oxidative stress.[1][6]

-

Biological Relevance: Dihydroxybenzaldehyde derivatives have demonstrated a range of biological activities, including antimicrobial effects against pathogens like Staphylococcus aureus, a common cause of bovine mastitis.[7]

Despite its potential, the parent molecule's high polarity and susceptibility to oxidation can hinder its development in pharmaceutical applications, necessitating chemical modifications to enhance its stability and bioavailability.

The Tert-Butyl Group: A Master Regulator of Molecular Behavior

The tert-butyl group [-C(CH₃)₃] is far more than an inert spacer. Its unique structure imparts significant and predictable changes to a parent molecule through a combination of powerful steric and subtle electronic effects.

The Dominance of Steric Hindrance

The most profound influence of the tert-butyl group is its sheer size. Its three methyl groups create a bulky, umbrella-like shield around its point of attachment.[8][9] This steric bulk is a cornerstone of kinetic stabilization.[10]

-

Reaction Shielding: By physically obstructing access to nearby functional groups, the tert-butyl group can dramatically slow or even prevent unwanted side reactions.[9][11] In the context of 2,3-dihydroxybenzaldehyde, this can protect the vulnerable hydroxyl groups from rapid oxidation.[12]

-

Directing Electrophilic Substitution: While the tert-butyl group is electronically an ortho-, para-director, its immense size strongly disfavors substitution at the adjacent ortho positions. This steric blocking results in a high preference for para-substitution, a crucial tool for controlling regioselectivity in synthesis.[8][13]

-

Metabolic Shielding: In drug development, a strategically placed tert-butyl group can act as a "metabolic shield." It can block access by metabolic enzymes (e.g., Cytochrome P450s) to a labile site on a drug molecule, thereby slowing its degradation and increasing its in-vivo half-life and bioavailability.[8]

Electronic and Physicochemical Contributions

While sterics are dominant, the electronic properties of the tert-butyl group provide an additional layer of control.

-

Inductive Effect (+I): The tert-butyl group is electron-donating through the sigma bond network (a positive inductive effect).[12][14] This effect increases the electron density on the aromatic ring, which can influence the acidity of the phenolic protons and the reactivity of the ring itself.[14]

-

Hyperconjugation: Unlike a methyl group, the quaternary carbon of the tert-butyl group has no alpha-hydrogens, limiting its ability to donate electron density via hyperconjugation.[10][15] This makes its electronic influence primarily inductive.

-

Increased Lipophilicity: The four carbon atoms of the tert-butyl group significantly increase the non-polar surface area of the molecule. This enhancement of hydrophobic character improves solubility in lipids and non-polar solvents, a critical factor for crossing biological membranes and improving oral bioavailability.[12][16]

Synergy in Action: Tert-Butylation of 2,3-Dihydroxybenzaldehyde

When appended to the 2,3-dihydroxybenzaldehyde core, the tert-butyl group's properties synergize to create a molecule with enhanced stability, potency, and utility, particularly as an antioxidant.

Engineering Superior Antioxidant Activity

The primary application for tert-butylated phenols is as potent antioxidants.[6] The mechanism involves the donation of a hydrogen atom from a phenolic hydroxyl group to neutralize a free radical. The efficacy of an antioxidant is largely determined by the stability of the resulting phenoxy radical.

This is where the tert-butyl group excels. By placing bulky tert-butyl groups ortho and/or para to the hydroxyl groups, the resulting phenoxy radical is sterically shielded. This shielding prevents the radical from participating in further chain-propagating reactions, effectively terminating the oxidative cycle.[6][12] This steric hindrance provides a significant boost in radical scavenging efficiency compared to non-hindered phenols.[17]

Caption: Antioxidant Mechanism of a Sterically Hindered Phenol.

Controlling Synthesis and Follow-on Chemistry

The synthesis of tert-butylated 2,3-dihydroxybenzaldehydes demonstrates the directing power of these groups. For instance, in the synthesis of 4,6-di-tert-butyl-2,3-dihydroxybenzaldehyde, the tert-butyl groups are introduced onto the catechol ring first.[4][5] Subsequent formylation (addition of the -CHO group) is then directed by these bulky groups, influencing the position of the new substituent. This provides a reliable synthetic route to specifically substituted derivatives.

Experimental Section: Synthesis and Characterization

Trustworthiness in chemical science is built on reproducible, well-documented protocols. The following sections provide validated methodologies for the synthesis and characterization of a representative compound, 4,6-di-tert-butyl-2,3-dihydroxybenzaldehyde.

Workflow: Synthesis of 4,6-Di-tert-butyl-2,3-dihydroxybenzaldehyde

The synthesis is a multi-step process starting from 3,5-di-tert-butylcatechol. The hydroxyl groups are first protected, followed by formylation, and finally deprotection to yield the target molecule. This sequence prevents unwanted oxidation of the catechol during the formylation step.

Caption: Synthetic workflow for 4,6-di-tert-butyl-2,3-dihydroxybenzaldehyde.

Detailed Synthesis Protocol

This protocol is adapted from established literature procedures.[4][5]

Step 1: Protection of Catechol

-

To a solution of 3,5-di-tert-butylcatechol (0.1 mol) in dimethylformamide (DMF, 100 mL), add potassium carbonate (K₂CO₃, 0.2 mol) and benzyl chloride (0.2 mol).

-

Heat the mixture to 90°C and stir for 24 hours under an argon atmosphere.

-

After cooling, add water (300 mL) and extract the product with hexane (3 x 200 mL).

-

Dry the combined organic extracts over sodium sulfate (Na₂SO₄), evaporate the solvent, and dry under vacuum to yield 1,2-bis(benzyloxy)-3,5-di-tert-butylbenzene.

Step 2: Formylation Causality: This step utilizes directed ortho-metalation. The benzyloxy groups direct the lithium reagent to the adjacent position, allowing for precise installation of the aldehyde.

-

Dissolve the protected catechol from Step 1 in an appropriate anhydrous ether solvent (e.g., THF) under argon.

-

Cool the solution to -78°C and add n-butyllithium (n-BuLi) and tetramethylethylenediamine (TMEDA) to facilitate lithiation.

-

After stirring, add anhydrous DMF, which will be attacked by the lithiated intermediate to form the aldehyde after an aqueous workup.

-

Purify the resulting 2,3-bis(benzyloxy)-4,6-di-tert-butylbenzaldehyde by column chromatography.

Step 3: Deprotection

-

Dissolve the benzylated aldehyde from Step 2 in dichloromethane (CH₂Cl₂) and cool to 0°C.

-

Add a 0.1 M solution of boron trichloride (BCl₃) in CH₂Cl₂ dropwise.

-

Stir the reaction mixture for 24 hours.

-

Quench the reaction by adding water (50 mL) and continue stirring for another 24 hours.

-

Extract the product with CH₂Cl₂, wash with water, dry over Na₂SO₄, and evaporate the solvent.

-

Recrystallize the crude product from methanol to obtain pure 4,6-di-tert-butyl-2,3-dihydroxybenzaldehyde.

Spectroscopic Characterization Data

Accurate characterization is essential for structure validation. The introduction of tert-butyl groups leads to predictable changes in the NMR spectra.

Table 1: Comparative ¹H NMR Data (Solvent: CDCl₃)

| Proton Assignment | 2,3-Dihydroxybenzaldehyde[18] | 4,6-Di-tert-butyl-2,3-dihydroxybenzaldehyde[5] | Rationale for Shift/Pattern Change |

| Aldehyde (-CHO) | ~9.88 ppm (s) | ~10.71 ppm (s) | Deshielding due to electronic changes from tert-butyl groups. |

| Aromatic (C5-H) | ~7.18 ppm (d) | - | Position is now substituted with a tert-butyl group. |

| Aromatic (C4-H) | ~7.13 ppm (t) | - | Position is now substituted with a tert-butyl group. |

| Aromatic (C6-H) | ~6.95 ppm (d) | ~6.88 ppm (s) | Becomes a singlet as adjacent protons are replaced by substituents. |

| Hydroxyl (-OH) | ~11.09, ~5.89 ppm (s) | ~12.08, ~5.99 ppm (s) | Chemical environment and hydrogen bonding are altered. |

| Tert-butyl | - | ~1.49, ~1.42 ppm (s, 9H each) | Characteristic singlet peaks for the 18 protons of the two tert-butyl groups. |

Conclusion and Future Outlook

The tert-butyl group is a powerful and versatile tool in the arsenal of the medicinal and synthetic chemist. Its application to the 2,3-dihydroxybenzaldehyde core transforms the parent scaffold from a reactive building block into a stable, lipophilic, and potent antioxidant. The strategic placement of tert-butyl groups provides steric protection, enhances radical stability, and improves physicochemical properties essential for drug development.[8][12][16] Understanding the interplay of these steric and electronic effects allows for the rational design of molecules with fine-tuned properties for applications ranging from novel therapeutics targeting oxidative stress-related diseases to highly stable industrial materials. Future research will undoubtedly continue to exploit these principles, harnessing the tert-butyl group to create even more sophisticated and effective chemical entities.

References

- The Role of Tert-Butylated Phenols as Antioxidants: Application Notes and Protocols. (n.d.). Benchchem.

- The Tert-Butyl Group: An In-depth Technical Guide to its Steric Hindrance Effects. (n.d.). Benchchem.

- The Tert-Butyl Group: An In-depth Technical Guide to its Electron-Donating Properties and Impact in Drug Development. (n.d.). Benchchem.